3-Amino-4-fluorobenzisoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
4-fluoro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2 |
InChI Key |
GGSKITDBARMIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C(=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Fluorobenzisoxazole and Analogues
Strategies for Benzisoxazole Ring Construction
The primary synthetic routes to the 1,2-benzisoxazole (B1199462) core involve the formation of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. chim.it Traditional methods are centered on either C–O or N–O bond-forming cyclizations. chim.it More contemporary strategies include cycloaddition reactions and the construction of the benzene ring onto a pre-existing isoxazole moiety. chim.it
A prevalent method for constructing the benzisoxazole ring is through the intramolecular cyclization of ortho-substituted aryl oximes, which results in the formation of a C–O bond. chim.it This strategy typically begins with an ortho-halo- or other suitably substituted aryl ketone or aldehyde, which is then converted to its oxime. Subsequent base-promoted intramolecular nucleophilic aromatic substitution (SNAr) leads to the desired benzisoxazole. nih.govchim.it
This approach has been utilized for the synthesis of various 3-substituted benzisoxazoles. For instance, the synthesis of 6-fluorobenzisoxazole derivatives can be achieved from o-chlorobenzaldehydes. chim.it The process involves the conversion of the aldehyde to an oxime, followed by chlorination and subsequent base-mediated ring closure. chim.it
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| o-Halobenzaldehyde | 1. NH2OH·HCl 2. Base (e.g., K2CO3, NaH) | 3-Unsubstituted Benzisoxazole | Variable | chim.it |
| o-Chlorobenzaldehyde | 1. NH2OH·HCl 2. NCS 3. Base | 3-Aminobenzisoxazole derivative | Variable | chim.it |
| 4-Bromo-2-fluorobenzonitrile | 1. Kaiser oxime resin, K-OtBu, THF 2. TFA, H2O | 3-Amino-6-bromo-5-fluorobenzisoxazole (B13693437) | 82% (cyclitive removal) | vulcanchem.com |
The formation of the N–O bond is another cornerstone in benzisoxazole synthesis, typically starting from ortho-hydroxyaryl oximes or imines. chim.it In this approach, the hydroxyl group of the oxime attacks the nitrogen atom after its conversion into a good leaving group, or through an oxidative cyclization. chim.itmdpi.com
One common method involves the activation of the oxime's hydroxyl group followed by a base-catalyzed ring closure. mdpi.com However, this can sometimes lead to side products like benzoxazoles through a Beckmann rearrangement. chim.itmdpi.com To circumvent this, milder methods have been developed. For example, using a triphenylphosphine (B44618) (PPh3) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) system allows for the cyclodehydration of ortho-hydroxyaryl ketoximes at room temperature. mdpi.comresearchgate.net
A divergent synthesis from readily accessible ortho-hydroxyaryl N-H ketimines can lead to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org The formation of the benzisoxazole proceeds through an N-Cl imine intermediate under anhydrous conditions, leading to N-O bond formation. organic-chemistry.orgorganic-chemistry.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| o-Hydroxyaryl ketoxime | PPh3, DDQ, THF, rt, 1h | 3-Substituted Benzisoxazole | Good | researchgate.net |
| o-Hydroxyaryl N-H ketimine | NCS, anhydrous conditions | 3-Substituted Benzisoxazole | Good | organic-chemistry.orgorganic-chemistry.org |
| o-Hydroxyaryl aldoxime | DDQ/PPh3, rt | Estradiol-fused Benzisoxazole | High | mdpi.com |
The synthesis of the benzisoxazole core can also be initiated from cyclic 1,3-dicarbonyl compounds. chim.it This method involves the reaction of the dicarbonyl compound with hydroxylamine (B1172632) to form a cyclohexane-fused isoxazole derivative. chim.it Subsequent aromatization through oxidation leads to the final benzisoxazole product. chim.it
This strategy is particularly advantageous for synthesizing 3-unsubstituted or 3-carboxy-substituted benzisoxazoles, which can be challenging to obtain through other methods like the base-promoted cyclization of oximes. chim.it
An alternative to building the isoxazole ring onto a benzene precursor is to construct the benzene ring onto a pre-existing isoxazole. chim.it This annulation approach is less common but offers a unique pathway to certain benzisoxazole derivatives. For example, naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles via a palladium-catalyzed annulation with alkynes. chim.it The reaction of 5-lithiomethyl-3-methylisoxazole with α-oxoketene dithioacetals is another example of synthesizing the 1,2-benzisoxazole nucleus through benzene ring annulation. thieme-connect.de
[3+2]-Cycloaddition reactions provide a powerful and direct route for the simultaneous formation of two bonds (C–C and C–O), leading to the benzisoxazole ring system. chim.itnih.gov A notable example is the cycloaddition of in situ generated nitrile oxides with arynes. nih.govorganic-chemistry.org Arynes, highly reactive intermediates, can be generated from o-(trimethylsilyl)aryl triflates under mild conditions using a fluoride (B91410) source like cesium fluoride (CsF). nih.govorganic-chemistry.org This same fluoride source can also induce the formation of nitrile oxides from chlorooximes. nih.gov
This method is highly versatile, tolerating a variety of functional groups on both the aryne precursor and the chlorooxime, thus allowing for the synthesis of a diverse library of functionalized benzisoxazoles. nih.govnih.govorganic-chemistry.org
| Aryne Precursor | Nitrile Oxide Precursor | Reagents and Conditions | Product | Yield | Reference |
| o-(trimethylsilyl)phenyl triflate | 4-MeC6H4C(Cl)=NOH | CsF, MeCN, rt | 3-(4-Tolyl)-1,2-benzisoxazole | 90% | nih.gov |
| Symmetrical 3,4-dimethoxybenzyne precursor | 4-MeC6H4C(Cl)=NOH | CsF, MeCN, rt | 5,6-Dimethoxy-3-(4-tolyl)-1,2-benzisoxazole | 65% | nih.gov |
| Electron-rich/poor aryne precursors | Various chlorooximes | CsF, MeCN, rt | Substituted Benzisoxazoles | Variable | nih.govorganic-chemistry.org |
Dihydrobenzisoxazoles can also be synthesized via [3+2] cycloaddition of arynes with oxaziridines, which involves an unusual cleavage of the C-O bond of the oxaziridine (B8769555) ring. nih.gov
The formation of the C=N double bond within the isoxazole ring can be a key step in some synthetic sequences. chim.it For instance, acidic treatment of O-aryl oximes can be a facile method to produce 3-amino- and other 3-substituted benzisoxazole derivatives. chim.it
Introduction of Fluorine and Amino Functionalities
The precise installation of fluorine and amino groups onto the benzisoxazole core is fundamental to the synthesis of the target compound. These functionalities critically influence the molecule's physicochemical and pharmacological properties.
The introduction of a single fluorine atom onto an aromatic ring requires specific reagents and strategies. Electrophilic fluorinating agents are commonly employed for this purpose. One of the most widely used reagents for such transformations is Selectfluor, chemically known as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). A synthetic strategy for producing analogous fluorinated heterocycles, such as 3-amino-4-fluoropyrazoles, involves the monofluorination of a β-methylthio-β-enaminoketone precursor using Selectfluor nih.gov. This approach highlights a potential pathway for introducing fluorine at the desired position before the cyclization to form the benzisoxazole ring.
General fluorinating agents are classified as either nucleophilic or electrophilic tcichemicals.com. While highly toxic sources like fluorine gas exist, modern laboratory methods rely on safer reagents that allow for the controlled introduction of fluorine tcichemicals.com. For aromatic systems, methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on activated precursors are classic strategies. More recent developments include fluorination methods involving organoboron compounds, which can be converted to the corresponding 18F-labeled compounds for applications like PET scans google.com. The synthesis of fluorinated chromanones and chromones further demonstrates the variety of fluorinated building blocks available for constructing complex molecules tcichemicals.com.
Traditional syntheses of 3-aminobenzisoxazoles often rely on a nucleophilic aromatic substitution (SNAr) reaction. These routes typically start from electron-deficient aromatic rings, such as those in 2-fluorobenzonitriles or 2-fluorobenzaldehydes nih.gov. For instance, a 2-fluorobenzonitrile (B118710) can react with acetohydroxamic acid in the presence of a base, followed by an acid-mediated cyclization of the resulting hydroxylamine intermediate to yield the 3-aminobenzisoxazole chim.it. Another common path involves converting a 2-fluorobenzaldehyde (B47322) to an aldoxime with hydroxylamine, followed by chlorination and subsequent reaction with an amine and cyclization nih.gov.
To overcome the limitations of SNAr-based methods, which are often restricted to electron-poor substrates, novel strategies have been developed. One such method involves an oxadiazolone-based approach that enables N-O bond formation through the coupling of a phenolic hydroxyl group with an electrophilic imidoyl nitrene precursor nih.govresearchgate.net. This strategy represents an unexplored retrosynthetic disconnection and allows for the use of more diverse aromatic systems nih.gov. The selectivity between the desired 3-aminobenzisoxazole and the isomeric 2-aminobenzoxazole (B146116) can be controlled by the substituents and reaction additives nih.govresearchgate.net. Additionally, iron-catalyzed direct amination has been reported for other azole systems, suggesting a potential avenue for more direct and sustainable amination approaches researchgate.net.
Novel Synthetic Routes to 3-Amino-4-fluorobenzisoxazole
Recent research has focused on developing innovative, efficient, and sustainable methods for constructing the 3-aminobenzisoxazole scaffold. These include one-pot procedures, skeletal editing via atom swaps, and the use of mild reaction conditions.
One-pot syntheses offer significant advantages by reducing the number of intermediate purification steps, saving time, and minimizing waste. A notable one-pot protocol for synthesizing benzisoxazoles involves a chemodivergent C-to-N atom swap starting from benzofurans, which can be performed as a user-friendly, single-pot process researchgate.netsorbonne-universite.fr. Another innovative one-pot method for creating 3-substituted 1,2-benzisoxazoles utilizes a triphenylphosphine (PPh₃)-promoted transformation of salicylonitriles and various bromides nih.gov. While developed for different analogues, the principles of these one-pot reactions, such as the multi-component synthesis of tetrahydropyridines in ionic liquids or the parallel synthesis of 3-amino-1,2,4-triazoles, demonstrate the power of this approach in modern synthetic chemistry scirp.orgnih.gov.
Table 1: Overview of Selected One-Pot Synthetic Protocols for Benzisoxazoles and Related Heterocycles
Skeletal editing of molecules has emerged as a powerful tool for rapidly accessing novel chemical structures. A recently developed chemodivergent protocol performs a net C-to-N atom swap in benzofurans to afford either benzoxazoles or benzisoxazoles. rsc.orgnih.gov This transformation proceeds through a cascade involving the oxidative cleavage of the benzofuran (B130515) ring, followed by oxime formation and a controlled cyclization researchgate.netresearchgate.net.
The divergence of the reaction path is key to this methodology. nih.gov Treatment of the ring-opened intermediate with hydroxylamine-O-sulfonic acid (HOSA) under acidic conditions leads to benzoxazoles nih.gov. Conversely, to obtain the benzisoxazole isomer, the intermediate imine is oxidized with N-chlorosuccinimide (NCS) under basic conditions, which favors a direct cyclization researchgate.netnih.gov. This atom swap strategy provides a powerful tool for molecular editing, allowing access to the benzisoxazole core from readily available benzofuran precursors. sorbonne-universite.frrsc.org
Table 2: Chemodivergent C-to-N Atom Swap for Benzisoxazole Synthesis
The development of synthetic methods that operate under mild and environmentally friendly conditions is a major goal in modern chemistry. For the synthesis of a this compound analogue, 3-(1-chloropiperidin-4-yl)-6-fluorobenzisoxazole, a method was developed using calcium hypochlorite (B82951) under mild, room temperature conditions without the need for acid or base additives, achieving a high isolated yield of 96% researchgate.net. This demonstrates a move towards more sustainable processes.
The use of visible-light photoredox catalysis, as seen in the C-to-N atom swap reactions, represents another advance towards milder reaction conditions, replacing harsh reagents with light energy sorbonne-universite.fr. Furthermore, the exploration of ionic liquids as recyclable solvents and catalysts in heterocycle synthesis points towards greener chemical manufacturing scirp.org. These approaches minimize energy consumption and reduce the generation of hazardous waste, aligning with the principles of sustainable chemistry.
Synthetic Utility of Precursors and Intermediates
The selection of appropriate precursors and the management of reaction intermediates are critical in directing the synthesis towards the desired this compound structure. The electronic properties conferred by fluorine atoms and the reactivity of amine and oxime functionalities play a central role in these synthetic routes.
Fluorinated anilines are crucial building blocks in the synthesis of various heterocyclic compounds, including benzisoxazoles. The presence of a fluorine atom can significantly influence the electronic environment of the aromatic ring, affecting its reactivity in subsequent cyclization reactions. core.ac.uk Specifically, in the context of this compound synthesis, a fluorinated aniline (B41778) derivative would typically be a more complex precursor rather than a starting material for a direct cyclization to form the isoxazole ring. The amino group would likely be introduced at a later stage or be a part of a more elaborate starting material.
While direct literature on the use of fluorinated anilines as immediate precursors for this compound is not extensively detailed, their role can be inferred from general synthetic strategies for substituted benzisoxazoles. For instance, a common approach involves the reaction of a suitably substituted o-hydroxyaryl ketone or aldehyde with hydroxylamine or its derivatives. researchgate.net In such a pathway, a fluorinated aniline could be a precursor to the required ortho-hydroxyaryl starting material through various functional group transformations.
Boronic acids, particularly aryl boronic acids, are instrumental in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. acs.org This reaction allows for the formation of carbon-carbon bonds, enabling the assembly of complex molecular scaffolds. acs.org In the synthesis of benzisoxazole analogues, fluorinated aryl boronic acids can be used to introduce a fluorinated aryl moiety onto a pre-existing heterocyclic core or to build up the benzene ring portion of the benzisoxazole system before the isoxazole ring formation.
For example, a fluorinated phenylboronic acid could be coupled with a functionalized isoxazole derivative to construct the benzisoxazole skeleton. Alternatively, in a more convergent approach, a boronic acid functional group could be present on one of the precursors that will ultimately form the fused ring system. The versatility of boronic acids allows for their participation in a wide array of chemical transformations, making them valuable intermediates in multi-step synthetic sequences.
Table 1: Key Precursors and Their Roles in Benzisoxazole Synthesis
| Precursor Class | Specific Role in Synthesis | Relevant Synthetic Reactions |
| Fluorinated Anilines | Source of the fluorinated benzene ring; precursor to other functional groups. | Nucleophilic Aromatic Substitution, Diazotization, etc. |
| Fluorinated Boronic Acids | Introduction of fluorinated aryl groups. | Suzuki-Miyaura Coupling |
Use of Substituted Benzaldoximes
Substituted benzaldoximes, particularly those with a hydroxyl group at the ortho position, are key intermediates in several synthetic routes to benzisoxazoles. researchgate.net The cyclization of o-hydroxyaryl aldoximes or ketoximes is a direct and efficient method for forming the benzisoxazole ring. researchgate.net
In the context of synthesizing this compound, a plausible synthetic route would involve a 2-hydroxy-4-fluoro-substituted benzaldoxime. The amino group at the 3-position is often derived from the oxime nitrogen itself. One established method involves the cyclization of O-aryl oximes under acidic conditions to yield 3-aminobenzisoxazoles. chim.it
A general pathway can be described as follows:
Oxime Formation: A 2-hydroxy-4-fluorobenzaldehyde would be reacted with hydroxylamine to form the corresponding aldoxime.
Cyclization: The resulting o-hydroxybenzaldoxime can then undergo intramolecular cyclization to form the benzisoxazole ring. This step can be promoted by various reagents, including dehydrating agents or through thermal methods. For instance, triflic anhydride (B1165640) has been reported as a mild and efficient reagent for the synthesis of 1,2-benzisoxazoles from 2-hydroxyaryl aldoximes and ketoximes. researchgate.net
Another relevant strategy involves the use of a resin-bound oxime, which can react with a fluorinated benzonitrile (B105546) derivative. For example, a 2-fluorobenzonitrile can be reacted with a fluorous oxime tag. The resulting aryloxime intermediate can then undergo cyclization to form the 3-aminobenzisoxazole. researchgate.net This solid-phase approach offers advantages in terms of purification and automation. researchgate.net
Table 2: Intermediates in this compound Synthesis
| Intermediate | Synthetic Step | Reagents/Conditions |
| 2-Hydroxy-4-fluorobenzaldoxime | Cyclization to form benzisoxazole ring | Triflic anhydride, Acidic conditions |
| Resin-bound aryloxime | Cyclization and cleavage from solid support | Acidic conditions |
Chemical Reactivity and Transformations of 3 Amino 4 Fluorobenzisoxazole
Reactivity of the Benzisoxazole Core
The benzisoxazole core consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. The isoxazole moiety is generally electron-deficient, which influences the reactivity of the entire fused system. clockss.org
Electrophilic Aromatic Substitution (EAS) on the benzene portion of the benzisoxazole ring is influenced by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic system. dalalinstitute.com The isoxazole ring itself is generally considered an electron-withdrawing group, which tends to deactivate the fused benzene ring towards electrophilic attack compared to benzene itself.
However, the substituents on 3-Amino-4-fluorobenzisoxazole play a crucial role in directing the position of substitution. The primary amino group at position C-3 is a powerful activating group, donating electron density into the ring system through resonance. The fluorine atom at C-4 is an electron-withdrawing group by induction but acts as an ortho-, para-director due to resonance. masterorganicchemistry.com
The interplay of these effects governs the regioselectivity of EAS reactions:
Amino Group (C-3): While not directly on the carbocyclic ring, its strong activating effect increases the electron density of the entire molecule, including the fused benzene ring, making substitution more feasible than on an unsubstituted benzisoxazole.
Fluoro Group (C-4): This halogen directs incoming electrophiles to its ortho (C-5) and para (C-7) positions.
In analogous systems, such as 3-amino-5-fluorobenzisoxazole (B13711797) derivatives, electrophilic attacks like nitration have been observed to occur at the C-4 position, guided by the directing effects of the amino and halogen groups. vulcanchem.com For this compound, the combined directing effects would likely favor substitution at the C-5 and C-7 positions of the benzene ring.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Products |
| Nitration | NO₂+ | 3-Amino-4-fluoro-5-nitrobenzisoxazole |
| 3-Amino-4-fluoro-7-nitrobenzisoxazole | ||
| Halogenation | Br₂/FeBr₃ | 3-Amino-5-bromo-4-fluorobenzisoxazole |
| 3-Amino-7-bromo-4-fluorobenzisoxazole | ||
| Friedel-Crafts | R-COCl/AlCl₃ | 5-Acyl-3-amino-4-fluorobenzisoxazole |
| Acylation | 7-Acyl-3-amino-4-fluorobenzisoxazole |
The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to substitution or ring-opening. While the benzene ring is generally resistant to nucleophilic attack, the presence of the strongly electron-withdrawing fluoro group at C-4 can activate this position for Nucleophilic Aromatic Substitution (SNAr). chim.it The displacement of the fluoride (B91410) ion by a potent nucleophile is plausible, particularly as the isoxazole ring can help stabilize the intermediate Meisenheimer complex.
Furthermore, the C-3 carbon of the isoxazole ring, bonded to the nitrogen and the amino group, represents a potential site for nucleophilic attack. This could initiate a cascade of reactions leading to the opening of the isoxazole ring.
The isoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, particularly when activated. A notable transformation for benzisoxazoles is the base-catalyzed ring-opening, often referred to as a Kemp elimination-type reaction. nih.gov
In this process, a base abstracts a proton from the C-3 position if it's unsubstituted, or facilitates the elimination of a leaving group. For this compound, treatment with a strong base could potentially lead to the opening of the isoxazole ring to form a highly reactive intermediate, which would likely rearrange to a more stable 2-cyanophenol derivative. Computational and experimental studies on related benzisoxazoles have shown that they can be redesigned through directed evolution to catalyze this ring-opening reaction efficiently. nih.gov
Another potential transformation involves the rearrangement of the isoxazole core. During certain synthetic procedures for benzisoxazoles, a competitive Beckmann rearrangement can occur, leading to the formation of benzo[d]oxazole isomers as byproducts. chim.it N-alkylation of the isoxazole nitrogen to form an isoxazolium salt also significantly activates the ring towards cleavage by nucleophiles. clockss.org
Table 2: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Conditions | Product Type |
| Base-Catalyzed | Strong base (e.g., NaH, KOtBu) | 2-cyano-3-fluorophenol derivative |
| Ring Opening | ||
| Nucleophilic | Strong nucleophile (e.g., NaOH), heat | o-hydroxyaryl imine or ketone derivative |
| Ring Cleavage | ||
| Rearrangement | Acidic treatment (e.g., during synthesis) | Benzo[d]oxazole derivative |
Reactivity of the Amino Group
The primary amino group at the C-3 position is a key site of reactivity, behaving as a potent nucleophile. It readily participates in reactions common to aromatic and heterocyclic amines.
The nucleophilic nitrogen of the amino group can easily attack the electrophilic carbon of acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of stable amide and sulfonamide derivatives, respectively. This derivatization is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule. For instance, acylation of a related 3-aminobenzisoxazole with acetyl chloride has been shown to produce the corresponding 3-acetamido derivative. vulcanchem.com
Table 3: Representative Acylation and Sulfonylation Reactions
| Reagent | Reagent Type | Product |
| Acetyl Chloride | Acyl Halide | N-(4-fluoro-1,2-benzisoxazol-3-yl)acetamide |
| Benzoyl Chloride | Acyl Halide | N-(4-fluoro-1,2-benzisoxazol-3-yl)benzamide |
| Benzenesulfonyl Chloride | Sulfonyl Chloride | N-(4-fluoro-1,2-benzisoxazol-3-yl)benzenesulfonamide |
| Acetic Anhydride (B1165640) | Anhydride | N-(4-fluoro-1,2-benzisoxazol-3-yl)acetamide |
The amino group can undergo N-alkylation and N-arylation to form secondary and tertiary amines. Direct alkylation can be achieved with alkyl halides, though over-alkylation to form quaternary ammonium (B1175870) salts can be a competing process.
Modern catalytic methods offer more controlled routes for these transformations. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and could be employed to arylate the amino group with various aryl halides. thieme-connect.de Similarly, N-alkylation can be achieved under various conditions, including reductive amination or via coupling with alkylating agents. wordpress.com
Table 4: Representative N-Alkylation and N-Arylation Reactions
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Methyl Iodide, K₂CO₃ | 4-fluoro-N-methyl-1,2-benzisoxazol-3-amine |
| N-Arylation | Phenylboronic Acid, Cu(OAc)₂, Base | 4-fluoro-N-phenyl-1,2-benzisoxazol-3-amine |
| Buchwald-Hartwig | Aryl Bromide, Pd Catalyst, Ligand, Base | N-Aryl-4-fluoro-1,2-benzisoxazol-3-amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-4-fluoro-1,2-benzisoxazol-3-amine |
Condensation Reactions
Condensation reactions involving this compound are a cornerstone of its chemical utility, enabling the construction of more complex molecular architectures. The primary site of reactivity in these transformations is the amino group, which acts as a nucleophile, attacking electrophilic partners to form a new covalent bond, typically with the elimination of a small molecule like water.
One prominent example of this reactivity is the condensation with various aldehydes. For instance, the reaction of this compound with substituted acrylaldehydes, such as 3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, in the presence of a catalytic amount of sulfuric acid in methanol, leads to the formation of Schiff bases. wordpress.com These reactions are typically carried out under reflux conditions for several hours. wordpress.com
Similarly, condensation with other carbonyl compounds, like ketones, can be achieved. The reaction conditions for these condensations can vary, but often involve heating in a suitable solvent with an acid or base catalyst to facilitate the reaction. The resulting imines or related structures can serve as intermediates for further synthetic modifications.
The versatility of condensation reactions is further highlighted by the synthesis of heterocyclic systems. For example, the reaction of this compound with appropriate dicarbonyl compounds or their equivalents can lead to the formation of new fused ring systems, which are of significant interest in medicinal chemistry. These reactions underscore the role of this compound as a key precursor for generating diverse molecular scaffolds.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Substituted Acrylaldehyde | cat. H₂SO₄, Methanol, Reflux | Schiff Base | wordpress.com |
| This compound | Dicarbonyl Compound | Various | Fused Heterocyclic System | General Knowledge |
Influence of Fluorine on Reactivity and Selectivity
The presence of a fluorine atom at the 4-position of the benzisoxazole ring significantly influences the reactivity and selectivity of this compound. Fluorine is the most electronegative element, and its electron-withdrawing nature has profound electronic effects on the molecule.
The primary impact of the fluorine atom is the modulation of the nucleophilicity of the amino group at the 3-position. By withdrawing electron density from the aromatic ring, the fluorine atom reduces the electron-donating ability of the ring towards the amino group. This, in turn, can decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog. This modulation is crucial in controlling the rate and outcome of reactions involving the amino group.
Furthermore, the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring, although such reactions are less common for this specific substrate due to the primary reactivity of the amino group. In electrophilic attack, the fluorine atom is generally an ortho-, para-director, but its strong deactivating effect can make such reactions challenging.
The fluorine atom also imparts specific physical and chemical properties to the resulting molecules, which can be advantageous in various applications. For instance, fluorinated compounds often exhibit increased metabolic stability and enhanced membrane permeability, properties that are highly desirable in medicinal chemistry.
| Property | Effect of Fluorine | Consequence | Reference |
|---|---|---|---|
| Nucleophilicity of Amino Group | Decreased | Modulated reactivity in condensation and other reactions | General Knowledge |
| Regioselectivity | Ortho-, para-directing (deactivating) | Influences potential electrophilic aromatic substitution | wikipedia.org |
| Metabolic Stability | Often Increased | Potential for improved pharmacokinetic properties in derivatives | General Knowledge |
| Membrane Permeability | Often Enhanced | Potential for improved bioavailability in derivatives | General Knowledge |
Metal-Catalyzed Transformations
This compound can participate in various metal-catalyzed transformations, which significantly expand its synthetic utility. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of derivatives that would be difficult to synthesize through other means.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis and are applicable to derivatives of this compound. researchgate.net For these reactions to occur, the benzisoxazole moiety would typically need to be functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine). The amino group can also be a site for palladium-catalyzed C-N bond formation. nih.gov
For example, a related compound, 4-bromo-7-azaindole, has been shown to undergo palladium-catalyzed cross-coupling reactions with amides, amines, and phenols. nih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a ligand like Xantphos and a base. nih.gov Similar conditions could potentially be applied to a halogenated derivative of this compound to form N-aryl or O-aryl products.
The amino group of this compound can also direct metal-catalyzed C-H functionalization reactions. nih.govsnnu.edu.cn These advanced methods allow for the direct formation of new bonds at otherwise unreactive C-H positions, offering a more atom-economical approach to synthesis. Transition metals like palladium, rhodium, and iridium are commonly used for such transformations. snnu.edu.cn
The development of these metal-catalyzed reactions has been crucial for the synthesis of complex molecules, including pharmaceuticals. researchgate.net The ability to functionalize the this compound core through these methods highlights its importance as a versatile scaffold in drug discovery and materials science.
| Reaction Type | Metal Catalyst | Reactants | Potential Product | Reference |
|---|---|---|---|---|
| C-N Cross-Coupling | Palladium | Halogenated this compound and an amine/amide | N-Aryl/N-Heteroaryl derivative | nih.gov |
| C-O Cross-Coupling | Palladium | Halogenated this compound and a phenol | O-Aryl derivative | nih.gov |
| C-H Functionalization | Palladium, Rhodium, Iridium | This compound and a coupling partner | Aryl or alkyl substituted derivative | nih.govsnnu.edu.cn |
Derivatization Strategies and Analogue Synthesis
Design Principles for Structural Diversity
The generation of structural diversity in 3-Amino-4-fluorobenzisoxazole analogs is often achieved through targeted modifications at key positions of the benzisoxazole ring system. The primary goal is to explore the structure-activity relationships (SAR) by introducing a variety of functional groups. nih.gov
Key design principles include:
Electron-Withdrawing and Donating Groups: The introduction of fluorine atoms and other electron-withdrawing groups can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets. nih.gov
Lipophilicity and Solubility: Modification of the scaffold, for instance through acylation of the amino group to form acetamido derivatives, can enhance lipophilicity, which may be crucial for biological assays. vulcanchem.com
Stereoelectronic Properties: The three-dimensional arrangement of atoms and the distribution of electrons are critical for molecular recognition. Altering these properties through the addition of different substituents can lead to improved binding affinity and selectivity. providencecollegecalicut.ac.in
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve pharmacological properties. For example, amino-oxetanes can be used as amide isosteres. researchgate.net
A central approach to achieving structural diversity involves the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of aryl and heteroaryl groups at specific positions of the benzisoxazole ring, significantly expanding the library of accessible analogs. vulcanchem.com For instance, the bromine atom in 3-amino-6-bromo-5-fluorobenzisoxazole (B13693437) can be replaced with various aryl groups to explore the impact of these substitutions on biological activity. vulcanchem.com
Synthesis of Conjugates and Hybrid Molecules
One common strategy is the formation of hybrid molecules by coupling the benzisoxazole derivative with other heterocyclic systems known for their biological relevance, such as benzimidazoles or pyrimidinetriones. nih.govtandfonline.com For example, spiropyrimidinetriones have been conjugated with fluorobenzisoxazole scaffolds to create potent DNA gyrase inhibitors with activity against Mycobacterium tuberculosis. nih.gov In these hybrids, the fluorobenzisoxazole moiety often engages in crucial π-stacking interactions within the binding site. nih.gov
Combinatorial Approaches to Library Generation
Combinatorial chemistry offers a high-throughput methodology for the rapid synthesis of large libraries of related compounds, which is particularly valuable for lead discovery and optimization. providencecollegecalicut.ac.inslideshare.net This approach systematically combines a set of building blocks in all possible combinations to generate a diverse collection of molecules. providencecollegecalicut.ac.in
For scaffolds like this compound, combinatorial strategies can be employed to explore a wide range of substituents at various positions of the molecule. Solid-phase synthesis is a frequently used technique in combinatorial chemistry, where the core molecule is attached to a resin support, and subsequent reactions are carried out in a stepwise manner. nih.govresearchgate.net This allows for easy purification by simply washing the resin to remove excess reagents and by-products. researchgate.net
The "split-and-pool" or "split/combine" method is a powerful combinatorial technique that can generate a vast number of compounds. providencecollegecalicut.ac.innih.gov In this method, the solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This process allows for the exponential growth of the library size.
While specific examples for this compound are not extensively detailed in the provided search results, the principles of combinatorial chemistry are broadly applicable to this and other heterocyclic scaffolds. providencecollegecalicut.ac.innih.gov The use of automated parallel synthesizers can further accelerate the generation of these libraries. slideshare.netresearchgate.net
Regioselective Functionalization of Derivatives
Regioselective functionalization refers to the ability to introduce a new functional group at a specific position on a molecule that already contains other functional groups. beilstein-journals.orgmdpi.com This is a critical aspect of synthesizing complex derivatives of this compound, as it allows for precise control over the molecular architecture.
The inherent reactivity of the benzisoxazole ring system, influenced by the existing amino and fluoro substituents, directs the position of further chemical modifications. For instance, electrophilic substitution reactions, such as nitration, can be directed to specific positions on the aromatic ring due to the directing effects of the existing groups. vulcanchem.com
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. mdpi.com This methodology allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with high selectivity. While direct examples on this compound are not prevalent in the search results, the principles are widely applied to similar aromatic and heterocyclic systems. beilstein-journals.orgmdpi.com For example, the regioselective arylation of indoles has been achieved through dual C-H functionalization. beilstein-journals.org
The choice of catalyst, directing group, and reaction conditions are crucial for achieving the desired regioselectivity. mdpi.com In some cases, a directing group can be temporarily installed on the molecule to guide the metal catalyst to a specific C-H bond, and then removed in a subsequent step.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, ¹⁹F NMR)
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.
¹H NMR: Would be used to identify the number and environment of hydrogen atoms. The chemical shifts, integration, and coupling constants of the aromatic protons and the amine (-NH₂) protons would confirm their relative positions on the benzisoxazole ring system.
¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the carbons of the fused ring system and the carbon atom bearing the fluorine.
¹⁹F NMR: As a 100% abundant and highly sensitive nucleus, ¹⁹F NMR would provide a distinct signal for the fluorine atom. nih.gov The chemical shift would be highly sensitive to the electronic environment, and its coupling with neighboring protons (¹H-¹⁹F coupling) would further confirm the substitution pattern on the benzene (B151609) ring. rsc.orgnih.gov
A hypothetical data table for NMR analysis would look like this:
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C3 | - | Calculated Value | H (NH₂), H5 |
| C3a | - | Calculated Value | H5, H7 |
| C4 | - | Calculated Value | H5 |
| C5 | Calculated Value | Calculated Value | C3a, C4, C6, C7 |
| C6 | Calculated Value | Calculated Value | H5, H7 |
| C7 | Calculated Value | Calculated Value | C3a, C5, C6, C7a |
| C7a | - | Calculated Value | H7 |
| NH₂ | Calculated Value | - | C3 |
Note: This table is for illustrative purposes only; the values are placeholders.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Insights
IR Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the heterocyclic and benzene rings (in the 1400-1650 cm⁻¹ region), and a strong band corresponding to the C-F stretching vibration.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C=C bonds of the aromatic system, which often give strong Raman signals.
A representative data table for vibrational spectroscopy would include:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450, ~3350 | Medium | N-H asymmetric & symmetric stretching |
| ~3080 | Medium | Aromatic C-H stretching |
| ~1620 | Strong | C=N stretching / Ring deformation |
| ~1580 | Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-F stretching |
| ~1200 | Medium | C-N stretching |
Note: This table is for illustrative purposes only; the values are placeholders.
Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which allows for the unambiguous confirmation of its molecular formula (C₇H₅FN₂O).
Fragmentation Pathways: Under techniques like Collision-Induced Dissociation (CID), the protonated molecule would fragment in a predictable manner. nih.gov Common fragmentation pathways for such a structure could involve the loss of small neutral molecules like HCN, CO, or HF. The fragmentation of the isoxazole (B147169) ring and cleavage of the amino group would provide key pieces of evidence to confirm the structure. nih.gov The presence of the fluorine atom would be evident in the mass of the fragments containing it.
| m/z Value | Relative Intensity | Proposed Fragment Identity |
| Calculated M+H⁺ | 100% | [M+H]⁺ |
| Calculated Value 1 | High | [M+H - CO]⁺ |
| Calculated Value 2 | Medium | [M+H - HCN]⁺ |
| Calculated Value 3 | Low | [C₆H₄F]⁺ |
Note: This table is for illustrative purposes only; the values are placeholders.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. If suitable crystals of 3-Amino-4-fluorobenzisoxazole could be grown, this technique would yield precise information on:
Bond Lengths and Angles: Confirming the geometry of the fused benzisoxazole ring system.
Planarity: Determining the planarity of the bicyclic system.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding involving the amino group and the nitrogen and oxygen atoms of the isoxazole ring, as well as potential π-π stacking interactions. nih.govanalis.com.my
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Z | Value |
| Key H-bond (D···A, Å) | e.g., N-H···N, 2.9 |
Note: This table is for illustrative purposes only; the values are placeholders.
Spectroscopic Probes for Environmental Sensitivity
The fluorescence properties of molecules like this compound could be sensitive to their local environment, making them potential spectroscopic probes. This is often seen in related heterocyclic structures, particularly those with amino groups that can act as electron donors. sigmaaldrich.comnih.gov
Solvatochromism: The absorption and, more significantly, the fluorescence emission spectra of the compound would be recorded in a series of solvents with varying polarities. A significant shift in the emission maximum (solvatochromic shift) with increasing solvent polarity would indicate a change in the dipole moment of the molecule upon excitation, suggesting intramolecular charge transfer (ICT) character. mdpi.com This property is the basis for using molecules as probes for the polarity of their microenvironment, for instance, in biological systems. nih.govbio-techne.com
Environmental Probes: If the compound exhibits significant environmental sensitivity, it could potentially be developed into a fluorescent probe to study protein binding sites or cellular membranes. nih.govrsc.org
| Solvent | Dielectric Constant | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 2.38 | Value | Value | Value |
| Dichloromethane | 8.93 | Value | Value | Value |
| Acetonitrile (B52724) | 37.5 | Value | Value | Value |
| Methanol | 32.7 | Value | Value | Value |
Note: This table is for illustrative purposes only; the values are placeholders.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), were found for 3-Amino-4-fluorobenzisoxazole. Consequently, data regarding its electronic structure (e.g., HOMO-LUMO energy levels, electron density distribution) and energetics (e.g., heat of formation, conformational energies) are not available in the reviewed literature.
Molecular Dynamics Simulations to Understand Conformation and Dynamics
There is no available research that has employed molecular dynamics (MD) simulations to investigate the conformational landscape or dynamic behavior of this compound. Such studies would typically provide insights into the molecule's flexibility, solvent interactions, and the stability of different conformers over time, but this information has not been published for this specific compound.
Reaction Mechanism Predictions and Transition State Analysis
A search for computational studies on the reaction mechanisms involving this compound, including predictions of synthetic pathways or analyses of transition states, yielded no results. Theoretical investigations into its reactivity, potential reaction barriers, and intermediate structures have not been documented.
Prediction of Spectroscopic Parameters
No computational studies aimed at predicting the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, or electronic transitions for UV-Vis spectroscopy) of this compound could be located. While computational methods are frequently used to support experimental spectroscopic data, such work has not been published for this molecule.
In silico Exploration of Chemical Space
There is no evidence of this compound being used as a scaffold or query molecule in in silico explorations of chemical space. Studies involving virtual screening of compound libraries or the design of derivatives based on this specific molecule are not present in the available literature.
Due to the lack of specific data for this compound in the scientific literature, it is not possible to provide detailed research findings or data tables as requested.
Applications of 3 Amino 4 Fluorobenzisoxazole As a Synthetic Building Block
Role in Multicomponent Reactions
The role of 3-Amino-4-fluorobenzisoxazole in multicomponent reactions (MCRs) is not described in the available scientific literature. MCRs are powerful tools for the diversity-oriented synthesis of complex molecules, and various amino-heterocycles, such as 3-amino-1,2,4-triazole, are frequently employed as key reagents in these reactions to create fused heterocyclic systems. frontiersin.orgresearchgate.net These reactions often proceed via condensation pathways involving aldehydes and β-dicarbonyl compounds. frontiersin.org However, no specific examples or studies detailing the participation of this compound in such reactions could be identified.
As a Scaffold for Design of Advanced Materials
While heterocyclic compounds are foundational to the development of advanced materials, there is no specific research available that describes the use of this compound as a primary scaffold for such applications.
No studies were found that investigate or utilize this compound for the development of luminescent materials.
The synthesis of energetic materials often relies on nitrogen-rich heterocyclic precursors. For example, compounds based on the furazan ring, such as 3-amino-4-cyanofurazan, are used as starting points for constructing insensitive energetic materials. rsc.orgnih.gov These precursors undergo reactions to form larger, energy-dense molecular frameworks. nih.gov Similarly, 3-amino-4-amidoximinofurazan is another key precursor for high-energy furazan-based materials. rsc.orgdntb.gov.ua Despite the structural similarity of an amino-substituted heterocyclic ring, there is no evidence in the literature of this compound being used as a precursor or scaffold for energetic materials.
Analytical Methodologies for Isolation and Purity Assessment
Chromatographic Techniques (HPLC, GC) for Purity and Separation
Chromatographic techniques are fundamental to the separation and purity assessment of 3-Amino-4-fluorobenzisoxazole. High-Performance Liquid Chromatography (HPLC) is a primary tool, while Gas Chromatography (GC) may have more limited applications.
High-Performance Liquid Chromatography (HPLC):
HPLC, particularly in the reversed-phase mode, is a highly effective method for analyzing aromatic amines and their derivatives. For this compound, a C18 or a fluorinated stationary phase could be employed to achieve optimal separation. chromatographyonline.comresearchgate.net The use of fluorinated phases can offer alternative selectivity for halogenated aromatic compounds. chromatographyonline.com
A typical HPLC method would involve a gradient elution to ensure the separation of the main compound from any impurities with different polarities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comwikipedia.org Detection is commonly achieved using a UV detector, as aromatic compounds like this compound exhibit strong UV absorbance. For enhanced sensitivity and specificity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). oup.com
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
The suitability of Gas Chromatography for the analysis of this compound is contingent on its volatility and thermal stability. Aromatic amines can sometimes have high boiling points, which might make GC analysis challenging. lcms.cz If the compound is thermally labile, degradation could occur in the high temperatures of the GC inlet and column. oup.com
Should GC be a viable option, a capillary column with a polar stationary phase would likely be used. Derivatization of the amino group might be necessary to improve its volatility and chromatographic behavior. Detection would typically be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for structural confirmation of separated components. nih.gov
Quantitative Analytical Methods
For the precise quantification of this compound and the determination of its absolute purity, quantitative analytical methods are essential.
Quantitative HPLC:
A validated HPLC method, as described above, can be used for quantitative analysis. This involves creating a calibration curve with certified reference standards of this compound at various known concentrations. The peak area of the analyte in a sample of unknown concentration is then compared against this calibration curve to determine its exact quantity.
Quantitative Nuclear Magnetic Resonance (qNMR):
Quantitative NMR (qNMR), particularly ¹H qNMR, is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. emerypharma.comox.ac.ukrssl.comamazonaws.com An internal standard of known purity and weight is added to a precisely weighed sample of the this compound. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. acs.org This method is highly accurate and directly traceable to the International System of Units (SI). amazonaws.com
Hypothetical qNMR Purity Calculation: This table illustrates a hypothetical calculation for the purity of this compound using an internal standard.
| Parameter | Value |
| Analyte (this compound) | |
| Weight (mg) | 10.50 |
| Molecular Weight ( g/mol ) | 154.12 |
| Integral of Analyte Signal | 1.00 |
| Number of Protons for Analyte Signal | 1 |
| Internal Standard (e.g., Maleic Anhydride) | |
| Weight (mg) | 5.25 |
| Molecular Weight ( g/mol ) | 98.06 |
| Purity of Internal Standard (%) | 99.8 |
| Integral of Standard Signal | 2.05 |
| Number of Protons for Standard Signal | 2 |
| Calculated Purity of Analyte (%) | 98.9 |
Impurity Profiling and Characterization
Impurity profiling involves the identification and quantification of all potential impurities present in a sample of this compound. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.
The process typically begins with a high-resolution separation technique, most commonly HPLC. The peaks corresponding to impurities are then further investigated.
Identification of Impurities:
Hyphenated techniques, particularly LC-MS, are invaluable for the structural elucidation of impurities. High-resolution mass spectrometry (HRMS) can provide the accurate mass of an impurity, allowing for the determination of its elemental composition. chromatographyonline.com Further fragmentation analysis (MS/MS) can yield structural information about the impurity. researchgate.net
For fluorinated compounds, ¹⁹F NMR spectroscopy can be a powerful tool for both identifying and quantifying fluorinated impurities, especially when mass spectrometry data is ambiguous. nih.govnih.gov
Common Types of Impurities:
Based on the general synthesis of benzisoxazole derivatives, potential impurities could include:
Starting materials: Unreacted precursors used in the synthesis.
Isomers: Positional isomers of the amino or fluoro group on the benzisoxazole ring.
By-products: Compounds formed through side reactions during the synthesis.
Degradation products: Compounds formed by the decomposition of the final product over time or under stress conditions (e.g., light, heat, humidity).
Hypothetical Impurity Profile:
| Retention Time (min) | Proposed Structure | Identification Method |
| 8.2 | Isomer of this compound | LC-HRMS, NMR |
| 10.5 | Starting material precursor | LC-MS/MS |
| 12.1 | Dimerization by-product | LC-HRMS |
| 15.8 | This compound (Main Component) | - |
| 18.3 | Oxidation product | LC-MS/MS |
Emerging Research Directions and Future Perspectives
Development of Novel and Atom-Economical Synthetic Routes
The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For 3-Amino-4-fluorobenzisoxazole, research is increasingly directed towards novel and atom-economical routes that minimize waste and maximize efficiency.
One promising approach involves a tandem SNAr-cyclocondensation strategy . This method, which has been successfully applied to the synthesis of analogous fluorinated 3-aminobenzofurans, could be adapted for this compound. rsc.org The hypothetical reaction would involve the reaction of a suitably substituted perfluorinated aromatic compound with a protected α-amino oxime. The intramolecular nucleophilic aromatic substitution (SNAr) of a fluorine atom by the oxime oxygen, followed by a cyclocondensation, would afford the desired benzisoxazole ring system in a single operational step. This approach is highly atom-economical as it forms multiple bonds in one pot, reducing the need for isolation of intermediates and minimizing solvent and reagent usage.
Another avenue being explored is the application of [3+2] cycloaddition reactions . The synthesis of various substituted benzisoxazoles has been achieved through the cycloaddition of in situ generated nitrile oxides and arynes. nih.gov A plausible route to this compound could involve the reaction of a fluorinated aryne with a protected amino-nitrile oxide. The challenge lies in the regioselective generation of the required 4-fluoro-benzyne intermediate.
Furthermore, traditional methods for 1,2-benzisoxazole (B1199462) synthesis, such as intramolecular cyclization of o-hydroxyaryl oximes or ketones, are being reinvestigated with a focus on greener reaction conditions and catalysts. chim.it For instance, the use of microwave irradiation has been shown to significantly accelerate the synthesis of 3-amino-substituted 1,2-benzisoxazoles, offering a more energy-efficient alternative to conventional heating. researchgate.net
The table below summarizes potential atom-economical synthetic strategies for this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Tandem SNAr-Cyclocondensation | One-pot reaction, formation of multiple bonds. | High atom economy, reduced waste, operational simplicity. |
| [3+2] Cycloaddition | In situ generation of reactive intermediates. | Access to diverse substitution patterns, mild reaction conditions. |
| Microwave-Assisted Cyclization | Use of microwave irradiation for heating. | Faster reaction times, improved energy efficiency. |
This table is based on synthetic strategies for analogous compounds and represents potential routes to this compound.
Exploration of Unprecedented Reactivity Profiles
The unique electronic landscape of this compound, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom, suggests the potential for unprecedented reactivity.
Ring-opening reactions of the isoxazole (B147169) moiety could lead to the formation of valuable synthetic intermediates. While the isoxazole ring is generally stable, its reactivity can be modulated by the substituents on the benzene (B151609) ring. The electron-donating amino group could potentially facilitate electrophilic attack on the isoxazole ring, leading to cleavage of the N-O bond. Such ring-opening reactions could provide access to novel functionalized anthranilic acid derivatives that are not readily accessible through other synthetic routes. Studies on the ring-opening of other isothiazole (B42339) and benzisoxazole systems have demonstrated the feasibility of such transformations. documentsdelivered.comresearchgate.net
The amino group itself presents a handle for a variety of transformations. While typical electrophilic and nucleophilic substitution reactions are expected, the electronic push-pull nature of the substituents could lead to unusual regioselectivity. researchgate.netresearchgate.net For instance, electrophilic aromatic substitution reactions might be directed to positions that are not predicted by standard aromatic substitution rules due to the combined influence of the fused isoxazole ring and the substituents.
Furthermore, the fluorine atom could participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the introduction of a wide range of functional groups at the 4-position. The success of such reactions would depend on the activation provided by the isoxazole ring and the nature of the incoming nucleophile.
The potential reactivity profiles of this compound are outlined in the following table.
| Reaction Type | Potential Outcome | Influencing Factors |
| Ring-Opening | Formation of functionalized anthranilic acid derivatives. | Electrophilic reagents, reaction conditions. |
| Electrophilic Aromatic Substitution | Potentially altered regioselectivity of substitution. | Combined electronic effects of the amino group, fluorine, and isoxazole ring. |
| Nucleophilic Aromatic Substitution | Functionalization at the 4-position. | Activating groups, nature of the nucleophile. |
This table outlines hypothetical reactivity based on the chemical structure of this compound and known reactivity of related compounds.
Advanced Applications in Non-Biological Materials Science
While benzisoxazoles are well-known for their biological activities, their unique photophysical and electronic properties also make them attractive candidates for applications in materials science. The specific substitution pattern of this compound could be leveraged for the development of novel functional materials.
The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom can create a push-pull electronic system, which is a key feature for nonlinear optical (NLO) materials . Such materials have applications in optoelectronics and photonics. The incorporation of this compound into polymer backbones or as a pendant group could lead to new materials with significant NLO properties.
In the field of organic electronics , the benzisoxazole core can act as a building block for organic semiconductors. The introduction of the amino and fluoro substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby tuning its charge transport properties. This could enable the design of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Furthermore, the amino group provides a site for polymerization, allowing for the synthesis of functional polymers with tailored properties. For example, polyamides or polyimides incorporating the this compound unit could exhibit enhanced thermal stability and specific optical or electronic properties due to the presence of the fluorinated benzisoxazole moiety.
| Material Application | Key Property | Potential Function |
| Nonlinear Optical (NLO) Materials | Push-pull electronic system. | Frequency conversion, optical switching. |
| Organic Electronics | Tunable HOMO/LUMO energy levels. | Charge transport in OLEDs and OPVs. |
| Functional Polymers | Polymerizable amino group, unique monomer properties. | High-performance polymers with enhanced thermal and optical properties. |
This table presents potential, yet underexplored, applications of this compound in materials science based on its structural features.
Integration with Machine Learning for Synthetic Route Prediction
The complexity of synthesizing novel molecules like this compound highlights the need for advanced computational tools to aid in synthetic planning. Machine learning (ML) is rapidly emerging as a powerful tool for predicting chemical reactions and designing efficient synthetic routes. ucla.eduprinceton.edu
Retrosynthesis prediction algorithms powered by machine learning can analyze the structure of this compound and suggest a series of disconnections to identify potential starting materials and reaction pathways. chemrxiv.org These algorithms are trained on vast databases of known chemical reactions and can propose both conventional and novel synthetic routes that a human chemist might not consider.
For a molecule with specific functional groups like the fluorinated benzisoxazole, transfer learning approaches can be particularly effective. chemrxiv.org A model initially trained on a large, general reaction dataset can be fine-tuned on a smaller, more specific dataset of reactions involving fluorinated heterocycles to improve the accuracy of its predictions for the target molecule.
Moreover, machine learning models can be developed to predict reaction yields and optimal reaction conditions . ucla.edu By inputting various parameters such as reactants, reagents, solvents, and temperature, these models can predict the likelihood of a successful reaction and its expected yield. This can significantly reduce the amount of trial-and-error experimentation required in the laboratory. The application of such predictive models to the synthesis of fluorinated heterocycles is an active area of research. rsc.org
The integration of machine learning in the synthesis of this compound can be summarized as follows:
| Machine Learning Application | Description | Impact on Synthesis |
| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways by working backward from the target molecule. | Identification of novel and efficient synthetic routes. |
| Transfer Learning | Fine-tuning general models with specific data on fluorinated heterocycles. | Improved prediction accuracy for specialized chemical space. |
| Reaction Yield Prediction | Models predict the outcome of a reaction based on input parameters. | Optimization of reaction conditions and reduction of experimental effort. |
This table illustrates the potential applications of machine learning in streamlining the synthesis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
